

# Physical and chemical properties of N-phenylacetamide

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## Compound of Interest

Compound Name: Acetanilide

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## N-Phenylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

N-phenylacetamide, also known as **acetanilide**, is a synthetically versatile organic compound with a rich history in medicinal chemistry.[1] As a derivative of aniline, its chemical scaffold serves as a foundational structure for a diverse array of biologically active molecules.[2] This technical guide provides an in-depth overview of the core physical and chemical properties of N-phenylacetamide, detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and an exploration of its relevance in biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

### Core Properties of N-Phenylacetamide

N-phenylacetamide is a white, odorless solid crystalline substance with a flake-like appearance.[1][3] It was first introduced to medicine in 1886 as "Antifebrin" due to its analgesic and antipyretic properties.[4]

### Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of N-phenylacetamide are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N-phenylacetamide	[5]
Synonyms	Acetanilide, N-acetylaniline, Antifebrin	[1][5][6]
CAS Number	103-84-4	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[6][7]
Molecular Weight	135.17 g/mol	[6][7]
Appearance	White crystalline powder or flakes	[3][6]

## Physicochemical Data

The key physicochemical properties of N-phenylacetamide are crucial for its application in synthesis and drug formulation.

Property	Value	Reference(s)
Melting Point	113-115 °C	[6][7]
Boiling Point	304 °C	[6][7]
Density	1.219 g/cm <sup>3</sup>	[6]
Flash Point	173.9 °C	[6]
Solubility	Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform.	[6]

## Synthesis and Purification

The most common laboratory synthesis of N-phenylacetamide involves the acetylation of aniline with acetic anhydride or glacial acetic acid.<sup>[6]</sup>

## Experimental Protocol: Synthesis of N-Phenylacetamide

Materials:

- Aniline
- Glacial acetic acid or Acetic anhydride
- Round-bottom flask
- Reflux condenser
- Heating mantle

Procedure:

- In a round-bottom flask, combine aniline and an excess of glacial acetic acid or acetic anhydride.<sup>[6]</sup>
- Set up a reflux condenser and heat the mixture to reflux.<sup>[6]</sup>
- Continue heating until the reaction is complete, which can be monitored by the absence of free aniline.<sup>[6]</sup>
- After the reaction is complete, cool the mixture to room temperature.
- Pour the cooled mixture into ice-cold water to precipitate the crude N-phenylacetamide.<sup>[8]</sup>
- Collect the crude product by vacuum filtration.

## Experimental Protocol: Purification by Recrystallization

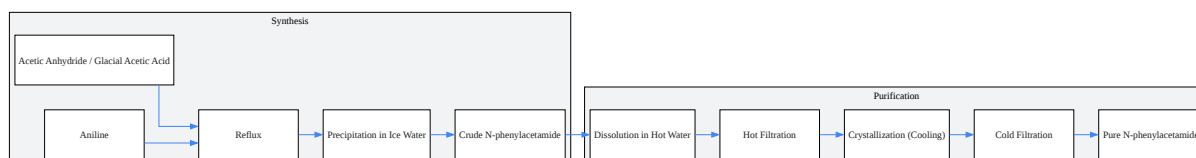
Materials:

- Crude N-phenylacetamide

- Water (solvent)
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Activated charcoal (optional)

Procedure:

- Dissolve the crude N-phenylacetamide in a minimum amount of boiling water in an Erlenmeyer flask.[9] **Acetanilide** is significantly more soluble in hot water than in cold water.  
[6]
- If the solution is colored, add a small amount of activated charcoal to adsorb the impurities and boil for a few minutes.[6]
- Perform a hot filtration to remove any insoluble impurities and the activated charcoal.[9]
- Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals.[9]
- Further cool the flask in an ice bath to maximize the yield of the crystals.[9]
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
- Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[10]
- Dry the purified N-phenylacetamide crystals. The purity can be assessed by its melting point.  
[10]



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*Workflow for the Synthesis and Purification of N-phenylacetamide.*

## Chemical Reactivity

The chemical reactivity of N-phenylacetamide is primarily dictated by the acetamido group and the phenyl ring.

## Hydrolysis

N-phenylacetamide can be hydrolyzed back to aniline and acetic acid under acidic or basic conditions.[11] This reaction is essentially the reverse of its synthesis.

## Electrophilic Aromatic Substitution

The acetamido group ( $-\text{NHCOCH}_3$ ) is an activating, ortho, para-directing group for electrophilic aromatic substitution.[12] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[12] A common example is the nitration of N-phenylacetamide.

Nitration of N-phenylacetamide:

When N-phenylacetamide is treated with a mixture of concentrated nitric acid and sulfuric acid, the nitro group (-NO<sub>2</sub>) is introduced predominantly at the para position, with a smaller amount of the ortho isomer being formed.<sup>[13]</sup>

*General Mechanism of Electrophilic Aromatic Substitution on N-phenylacetamide.*

## Spectral Data

The following table summarizes the characteristic spectral data for N-phenylacetamide.

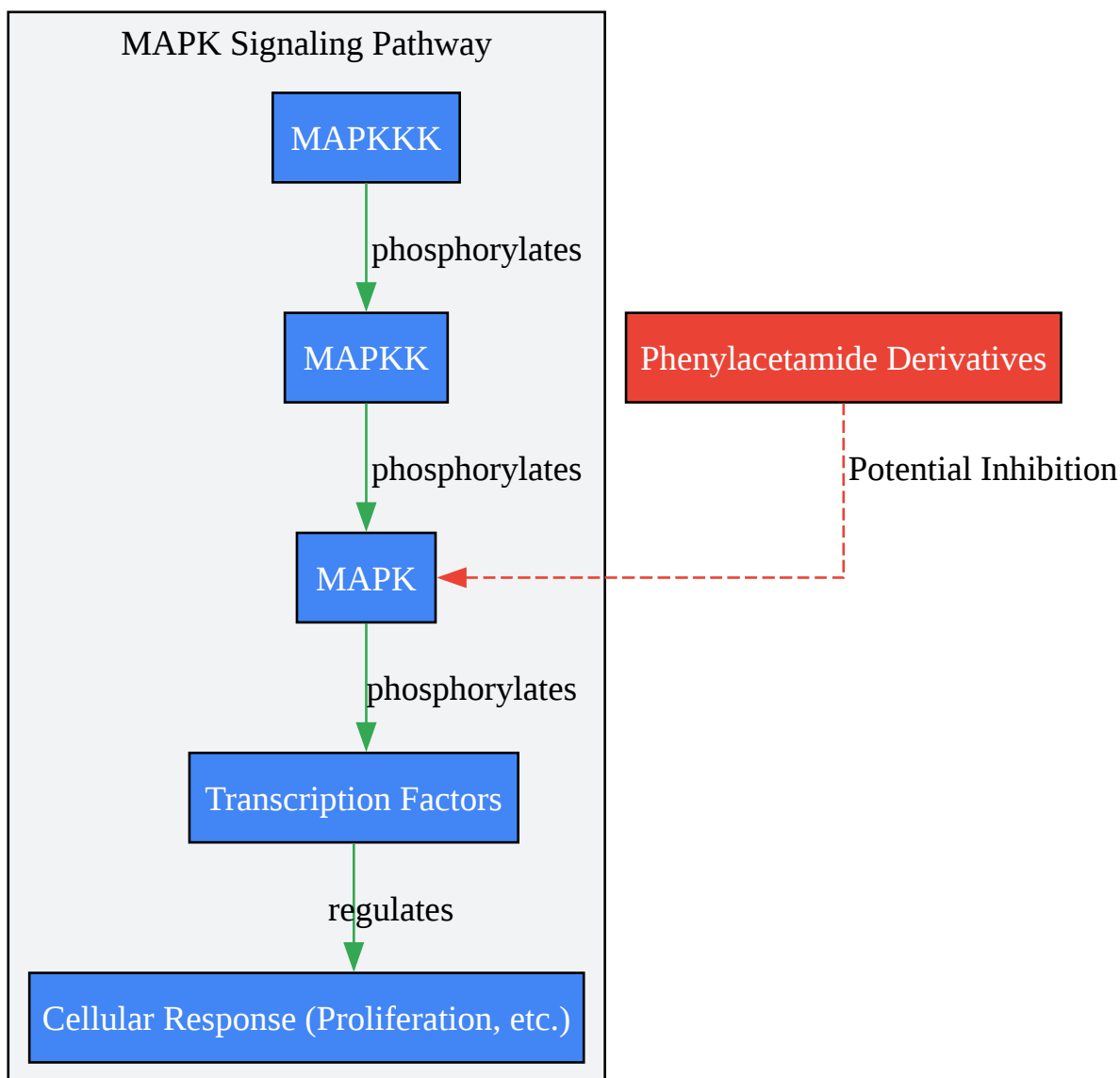
Technique	Key Features
IR Spectrum	Characteristic peaks for N-H stretching, C=O stretching (amide I band), and C-N stretching (amide II band), as well as aromatic C-H and C=C stretching.
<sup>1</sup> H NMR	Signals corresponding to the acetyl protons (CH <sub>3</sub> ), the amide proton (N-H), and the aromatic protons on the phenyl ring.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the phenyl ring.
Mass Spec	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Note: Specific peak positions can be found in spectral databases such as the NIST WebBook.<sup>[5][14]</sup>

## Biological Relevance and Signaling Pathways

While N-phenylacetamide itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including analgesic, antipyretic, anticancer, and anti-inflammatory properties.<sup>[4][15]</sup> For instance, the well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a hydroxylated derivative of N-phenylacetamide.<sup>[4]</sup>

Some studies have suggested that phenylacetamide derivatives may exert their effects by modulating key cellular signaling pathways. For example, 2-phenylacetamide has been shown to inhibit renal fibrosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[16]



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*Potential Interaction of Phenylacetamide Derivatives with the MAPK Signaling Pathway.*

## Conclusion

N-phenylacetamide is a compound of significant chemical and historical importance. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it a valuable building block in organic synthesis. Furthermore, the biological activities exhibited by its derivatives continue to inspire research in drug discovery and development, highlighting the enduring relevance of the N-phenylacetamide scaffold. This guide serves as a comprehensive resource for professionals engaged in the study and application of this foundational molecule.

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